Thioridazine hydrochloride
Overview
Description
Thioridazine hydrochloride is a first-generation antipsychotic drug belonging to the phenothiazine class. It was widely used in the treatment of schizophrenia and psychosis. due to its association with severe cardiac arrhythmias, the branded product was withdrawn worldwide in 2005. Despite this, generic versions are still available in some countries for specific medical conditions .
Mechanism of Action
Target of Action
Thioridazine Hydrochloride primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition. Thioridazine also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones .
Mode of Action
This compound interacts with its targets by blocking the dopaminergic D1 and D2 receptors in the brain . This blocking action inhibits the overactivity of dopamine, which is often associated with psychosis. It also blocks the alpha-adrenergic effect, which can help to reduce symptoms of anxiety and tension .
Biochemical Pathways
This compound affects several biochemical pathways. It is believed to depress the reticular activating system , thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . In colorectal cancer cells, Thioridazine has been found to induce endoplasmic reticulum (ER) stress by activating the eIF2α/ATF4/CHOP axis and facilitating the accumulation of secretory autophagosomes .
Pharmacokinetics
This compound exhibits rapid absorption after oral administration . It has a volume of distribution of 1.8 to 6.7 L/kg . The drug undergoes hepatic metabolism primarily by sulphoxidation, with active metabolites including mesoridazine and sulphoridazine . The elimination half-life of this compound is approximately 21–24 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of psychotic symptoms such as hallucinations, delusions, and disordered thinking . It also helps to control severely disturbed or agitated behavior . It has been associated with severe cardiac arrhythmias, leading to its withdrawal worldwide in 2005 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as it is primarily metabolized in the liver . Additionally, the drug’s proarrhythmic effects can be exacerbated in patients with pre-existing heart conditions .
Biochemical Analysis
Biochemical Properties
Thioridazine hydrochloride blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . These effects are likely due to its interaction with various cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also has activity at serotonin, noradrenaline, and histamine receptors . These actions suggest that this compound can bind to these receptors, inhibiting or activating enzymes, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been reported that this compound can cause retinal toxicity, which can manifest years after stopping the medication
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been reported that this compound has limited bactericidal activity against extracellular bacilli within necrotic granulomas in guinea pigs
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, primarily by sulphoxidation, and to a lesser extent, by demethylation and hydroxylation . The active metabolites of this compound are mesoridazine and sulphoridazine .
Transport and Distribution
This compound is distributed within cells and tissues. It has a distribution volume of 1.8 to 6.7 L/kg
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thioridazine hydrochloride involves several steps. One common method starts with the preparation of 2-methylthiophenothiazine. This compound is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a sodium hydride base to form thioridazine . The final product is then converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of microwave-assisted heating and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Thioridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Thioridazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thioridazine to its corresponding reduced forms.
Substitution: Thioridazine can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine compounds.
Scientific Research Applications
Thioridazine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives.
Medicine: Studied for its potential use in treating drug-resistant tuberculosis and other infections.
Industry: Utilized in the development of novel antimicrobial agents and derivatives with reduced toxicity
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Fluphenazine: A phenothiazine derivative with a longer duration of action.
Quetiapine: An atypical antipsychotic with a different mechanism of action.
Uniqueness: Thioridazine hydrochloride is unique due to its potent anticholinergic effects, which result in fewer extrapyramidal side effects compared to other first-generation antipsychotics. it has a higher incidence of hypotension and cardiotoxicity .
Properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049401 | |
Record name | Thioridazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-61-0 | |
Record name | Thioridazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioridazine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioridazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thioridazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thioridazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thioridazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIORIDAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCI67NK8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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